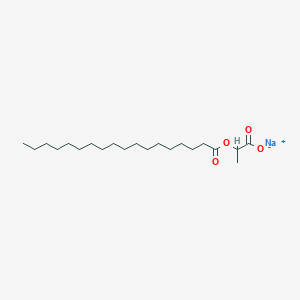

Sodium 1-carboxylatoethyl stearate

Description

Contextualization of Synthetic Ionic Emulsifiers in Modern Chemistry

Emulsifiers are crucial compounds in modern chemistry that enable the mixing of immiscible liquids, such as oil and water, by forming stable emulsions. nih.gov They are amphiphilic molecules, possessing both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. nih.gov Synthetic emulsifiers are laboratory-created molecules designed for specific functions and consistent performance, often surpassing natural emulsifiers in stability and cost-effectiveness under extreme conditions. capecrystalbrands.comcnchemsino.com

Ionic emulsifiers, a major class of synthetic emulsifiers, possess a charged functional group in their molecular structure. cnchemsino.com This charge can be either negative (anionic) or positive (cationic). cnchemsino.com This charged nature allows them to form strong electrostatic interactions, leading to enhanced stability and improved rheological properties in emulsions. cnchemsino.com Their versatility makes them indispensable in a wide range of applications, from food and cosmetics to pharmaceuticals and industrial processes. capecrystalbrands.comcnchemsino.com

Structural and Chemical Classification of Sodium 1-carboxylatoethyl Stearate (B1226849) (Sodium 2-(stearoyloxy)propanoate) within Lactylate Esters

Sodium 1-carboxylatoethyl stearate (SSL) is classified as an anionic ionic emulsifier. cnchemsino.com Its chemical structure consists of a stearoyl group, which is the lipophilic part, and a sodium salt of a lactic acid ester, which constitutes the hydrophilic part. foodadditives.net Specifically, it is the sodium salt of the ester formed from the reaction of stearic acid and lactic acid. tiiips.com The commercial product is typically a mixture of sodium salts of stearoyl lactylic acids and minor amounts of other related sodium salts. atamanchemicals.com

Lactylate esters are formed by the esterification of a fatty acid with lactic acid. issstindian.org The fatty acid chain length is a key determinant of the functional properties of the lactylate. issstindian.org For instance, lactylates with fatty acids containing 16-22 carbon atoms exhibit desirable functional properties. issstindian.org SSL falls into this category, with stearic acid having an 18-carbon chain. tiiips.com The presence of the lactyl group enhances the hydrophilicity of the molecule. issstindian.org The synthesis of SSL typically involves the esterification of stearic acid with lactic acid, followed by neutralization with a sodium base like sodium hydroxide (B78521) or sodium carbonate. wikipedia.orgspecialchem.com

Research Significance and Interdisciplinary Relevance of SSL in Chemical Sciences

The unique properties of SSL have led to its significant application across various disciplines of chemical science. In food chemistry, SSL is extensively used as a dough strengthener and crumb softener in bakery products. asbe.org Its ability to interact with gluten and starch helps to improve dough stability, increase bread volume, and delay staling. asbe.orgcnadditives.com

The interdisciplinary nature of chemistry is highlighted by the application of chemical principles to food science, where understanding the physicochemical properties of ingredients like SSL can lead to improved food products. nih.govresearchgate.net In materials science, the emulsifying properties of SSL are being explored for the creation of stable emulsions and dispersions. mdpi.comacs.org Research into mixed emulsifier systems, combining solid particles with surfactants like SSL, aims to understand the fundamental mechanisms of emulsion stabilization. researchgate.net Furthermore, the antimicrobial properties of certain lactylated esters of fatty acids are a subject of research, indicating potential applications in developing new antimicrobial agents. dntb.gov.uausda.gov

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to SSL

Current research on SSL is focused on several key areas. One significant trend is the "clean label" movement, which drives the demand for natural and biodegradable emulsifiers like SSL. credenceresearch.commarkwideresearch.com This has spurred research into optimizing its production from renewable resources and exploring its use as a safer alternative to some synthetic emulsifiers. credenceresearch.comgminsights.com

Market analysis predicts continued growth for the SSL market, driven by its increasing use in processed foods and the expansion into non-food applications. markwideresearch.comgminsights.commarketresearchfuture.com Research is also exploring the development of new applications for SSL, such as in dairy and meat products, and the creation of innovative SSL-based emulsifiers and stabilizers. marketresearchfuture.com

However, knowledge gaps remain. While the general functions of SSL are well-understood, a deeper molecular-level understanding of its interactions within complex systems like food matrices could lead to more targeted and efficient applications. dntb.gov.ua Further research is needed to fully elucidate the mechanisms behind the antimicrobial activity of certain lactylates and to explore their potential in various fields. dntb.gov.uausda.gov Additionally, while the synthesis of SSL is established, research into more sustainable and efficient production methods continues to be an area of interest. maxwellsci.com

Properties

CAS No. |

18200-72-1 |

|---|---|

Molecular Formula |

C21H40O4.Na C21H40NaO4 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

sodium;2-octadecanoyloxypropanoic acid |

InChI |

InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24); |

InChI Key |

BPTDNBSSZIHRIO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O.[Na] |

Other CAS No. |

18200-72-1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Sodium 1 Carboxylatoethyl Stearate

One-Step Synthesis Processes: Polymerization, Esterification, and Neutralization Routes

The synthesis of sodium 1-carboxylatoethyl stearate (B1226849), commercially known as sodium stearoyl lactylate (SSL), can be achieved through a one-step process that combines esterification and neutralization. maxwellsci.com This process involves reacting stearic acid with lactic acid, which can first undergo polymerization, followed by neutralization with a sodium base. cnchemsino.comspecialchem.com

Esterification of Lactic Acid and its Polymers with Fatty Acids

The core of SSL synthesis is the esterification of lactic acid with a fatty acid, in this case, stearic acid. fao.orgissstindian.org Lactic acid, a bifunctional molecule with both a hydroxyl and a carboxyl group, can self-esterify to form linear polylactic acid chains. This polymerization occurs concurrently with the esterification of the fatty acid. The stearic acid reacts with the hydroxyl groups of both monomeric and polymeric lactic acid, forming a mixture of stearoyl lactylic acids. fao.org The resulting product is a complex mixture of sodium salts of stearoyl lactylic acids and their polymers. nih.gov The reaction can be carried out via a base-catalyzed direct esterification method under reduced pressure. issstindian.org

Reaction Kinetics and Catalysis in SSL Formation

The formation of SSL is an endothermic and reversible esterification reaction. maxwellsci.com The reaction kinetics are influenced by several factors, including temperature, reactant concentrations, and the presence of a catalyst. The synthesis reaction generally follows first-order kinetics, meaning the reaction rate is proportional to the concentration of one of the reactants. researchgate.net

Various catalysts can be employed to enhance the reaction rate. One study utilized sodium carbonate as a catalyst, which facilitates the reaction between molten stearic acid and lactic acid under reduced pressure and at temperatures below 85°C to minimize product decomposition. Another investigation found that using a catalyst at 1.5% of the stearic acid amount was optimal. maxwellsci.com

Synthesis from Stearic Acid and Lactic Acid under Controlled Conditions

The synthesis of SSL involves the direct reaction of stearic acid and lactic acid. researchgate.net This process is typically followed by neutralization with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate, to produce the sodium salt. cnchemsino.comspecialchem.comwikipedia.org The reaction is carefully controlled to ensure the desired degree of esterification and to minimize side reactions. One method involves the esterification of stearic acid and lactic acid to form stearoyl lactylic acid, which is then neutralized with sodium hydroxide. cnchemsino.com Another approach involves the base-catalyzed direct esterification of lactic acid with stearic acid under reduced pressure. issstindian.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that are manipulated include temperature, pressure, and the stoichiometry of the reactants.

Influence of Temperature and Pressure on Reaction Efficiency

Temperature plays a significant role in the synthesis of SSL. As an endothermic reaction, elevated temperatures favor the forward reaction, leading to a higher conversion of reactants. maxwellsci.comresearchgate.net However, excessively high temperatures can lead to undesirable side reactions and product darkening. maxwellsci.com One study determined the optimal reaction temperature to be around 105°C. maxwellsci.com Another investigation showed that increasing the reaction temperature from 140°C to 180°C resulted in lower acid and saponification values, indicating a higher reaction conversion. researchgate.net

The reaction is often carried out under reduced pressure (vacuum) to remove water, a byproduct of the esterification reaction. issstindian.orgrsc.org The removal of water shifts the equilibrium towards the product side, thereby increasing the reaction efficiency and yield. rsc.org

Role of Stoichiometry and Reactant Purity

The purity of the reactants, stearic acid and lactic acid, is also essential for achieving a high-quality product. teachy.ai Impurities can interfere with the reaction, leading to a lower yield and the formation of undesirable byproducts. tutorchase.com For instance, commercial stearic acid is often a mixture of stearic and palmitic acids, which will be reflected in the final product composition. google.com Similarly, the optical purity of lactic acid can be a factor. maxwellsci.com

Interactive Data Table: Optimization of SSL Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal/Result | Source |

| Temperature | 85°C | 95°C | 105°C | 105°C was found to be optimal, as higher temperatures caused product darkening. | maxwellsci.com |

| Temperature | 140°C | 160°C | 180°C | Higher temperatures led to lower acid and saponification values, indicating higher conversion. | researchgate.net |

| Lactic Acid:Stearic Acid Molar Ratio | 1.9 | 2.0 | 2.1 | A molar ratio of 2.0 was determined to be optimal. | maxwellsci.com |

| Catalyst Amount (% of Stearic Acid) | - | - | - | 1.5% was identified as the optimal amount. | maxwellsci.com |

| Reaction Time | 3 hours | 4 hours | 5 hours | A reaction time of 5 hours was found to be optimal. | maxwellsci.com |

| Reactant Mole Ratio (Lactic Acid:Stearic Acid:NaOH) | 2.2:1:1 | 2.4:1:1 | 2.6:1:1 | The mole ratio was found to affect the reaction rate, which follows first-order kinetics. | researchgate.net |

Investigation of By-product Formation and Impurity Profiles during Synthesis

The synthesis of Sodium 1-carboxylatoethyl stearate, commercially known as sodium stearoyl lactylate (SSL), is a complex process that results in a primary product accompanied by a variety of by-products and impurities. The final composition is highly dependent on the reaction conditions and the purity of the starting materials. Commercial-grade SSL is not a single chemical entity but rather a mixture of sodium salts of stearoyl lactylic acids, with minor amounts of other related acid salts. wikipedia.org The manufacturing process typically involves the esterification of stearic acid with lactic acid, followed by partial neutralization with a sodium source like sodium hydroxide or sodium carbonate. wikipedia.orgatamanchemicals.com

Key factors influencing the impurity profile include reaction temperature, time, and the molar ratio of the reactants. researchgate.net For instance, excessively high temperatures can lead to darker-colored products and higher acid values, which can impact the emulsifying properties. maxwellsci.com Side reactions, such as the polymerization of lactic acid to form polylactides, can also occur, contributing to the complexity of the final product mixture. researchgate.net

The primary impurities and by-products found in commercial SSL are a direct result of the reactants and the nature of the esterification and neutralization reactions. These typically include unreacted starting materials and products of side reactions. A comprehensive analysis often reveals the presence of free fatty acids (primarily stearic and palmitic acids), free lactic acid, and various esters of polymerized lactic acid. fao.orgcnadditives.com The Food Chemicals Codex specifies that SSL may contain unneutralized palmitoyl (B13399708) and stearoyl lactylic acid, among other components. fao.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often involving a derivatization step, are employed to identify and quantify the components in the final product mixture. nih.gov

| Impurity/By-product | Chemical Class | Origin |

| Stearic Acid | Fatty Acid | Unreacted starting material fao.org |

| Palmitic Acid | Fatty Acid | Often present in commercial stearic acid fao.org |

| Lactic Acid | Organic Acid | Unreacted starting material fao.orgnih.gov |

| Stearoyl Lactylic Acid | Ester | Incomplete neutralization fao.org |

| Palmitoyl Lactylic Acid | Ester | Reaction of palmitic acid impurity with lactic acid fao.org |

| Lactic Acid Polymers | Poly-ester | Self-polymerization of lactic acid during reaction researchgate.netnih.gov |

| Fatty Acid Esters of Lactic Acid Polymers | Ester | Reaction of fatty acids with lactic acid polymers fao.org |

Derivatization Strategies for Tailored SSL Analogues

The functional properties of sodium stearoyl lactylate (SSL) can be modified by altering its chemical structure, leading to the creation of tailored analogues. These derivatization strategies focus on changing one or more of the three primary chemical components of the SSL molecule: the fatty acid chain, the lactylate group, or the neutralizing cation.

One of the most straightforward strategies is the variation of the fatty acid component. While stearic acid (C18) is standard, using other fatty acids (e.g., lauric acid, myristic acid, oleic acid) would result in lactylates with different hydrophilic-lipophilic balance (HLB) values. This would alter their emulsification, foam-stabilizing, and texture-modifying properties, tailoring them for specific applications in food and personal care products.

Another key area for modification is the degree of polymerization of the lactic acid moiety. Commercial SSL contains a mixture of species with varying numbers of lactate (B86563) units. nih.gov Controlling the polymerization of lactic acid during the synthesis can yield lactylates with, on average, shorter or longer polylactylate chains. This affects the polarity and size of the hydrophilic head group, influencing solubility and interaction with other components in a formulation. An alternative synthesis pathway involves reacting a fatty acid with a dilactide (a cyclic dimer of lactic acid) instead of lactic acid monomer, which can offer a more controlled route to specific lactylate structures. google.com

Finally, replacing the sodium cation with other cations is a common and effective derivatization strategy. The most prominent example is calcium stearoyl lactylate (CSL), an analogue where calcium is used for neutralization instead of sodium. While structurally similar, SSL and CSL exhibit different functional properties. For instance, SSL generally disperses more readily in water and is considered a better crumb softener in bakery applications, whereas CSL can provide different dough strengthening characteristics. wikipedia.org The choice of cation (e.g., sodium, calcium, potassium) directly impacts the salt's solubility, hygroscopicity, and interaction with proteins and starches. wikipedia.orggoogle.com

These strategies allow for the fine-tuning of the lactylate's properties, enabling the development of a range of emulsifiers and surfactants with functionalities optimized for specific applications, from improving the texture of baked goods to stabilizing complex cosmetic emulsions.

Advanced Spectroscopic and Structural Characterization of Sodium 1 Carboxylatoethyl Stearate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structure of organic molecules. youtube.com By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure. For sodium 1-carboxylatoethyl stearate (B1226849), a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all protons and carbons and to confirm the connectivity between them.

Proton (¹H) NMR Spectroscopy for Molecular Framework Determination

Proton (¹H) NMR spectroscopy is the first step in the structural elucidation of sodium 1-carboxylatoethyl stearate, providing critical information about the different types of protons and their immediate electronic environment. The ¹H NMR spectrum reveals the key functional groups and the long aliphatic chain characteristic of the stearate moiety.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. oregonstate.edulibretexts.org For this compound, the spectrum can be divided into several distinct regions:

Aliphatic Chain Protons: The long stearate chain gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) protons typically appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene (B1212753) groups (-(CH₂)₁₄-) of the fatty acid chain produce a large, complex multiplet signal around δ 1.2-1.6 ppm. The methylene group adjacent to the carbonyl group (α-CH₂) is deshielded and appears further downfield as a triplet around δ 2.2-2.4 ppm.

Lactyl Protons: The protons of the lactyl group are situated in the more downfield region of the spectrum due to the deshielding effect of the neighboring ester and carboxylate groups. The methine proton (CH) of the lactyl unit esterified with the stearic acid would be expected to appear as a quartet around δ 5.0-5.2 ppm. The methyl protons (CH₃) of this lactyl unit would appear as a doublet around δ 1.4-1.5 ppm. The second lactyl unit's methine proton (CH), adjacent to the sodium carboxylate, would be expected as a quartet around δ 4.0-4.2 ppm, with its corresponding methyl protons (CH₃) appearing as a doublet around δ 1.3-1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Stearate CH₃ | 0.8-0.9 | Triplet |

| Stearate (CH₂)₁₄ | 1.2-1.6 | Multiplet |

| Stearate α-CH₂ | 2.2-2.4 | Triplet |

| Lactyl-ester CH₃ | 1.4-1.5 | Doublet |

| Lactyl-ester CH | 5.0-5.2 | Quartet |

| Lactyl-carboxylate CH₃ | 1.3-1.4 | Doublet |

| Lactyl-carboxylate CH | 4.0-4.2 | Quartet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count of the carbon atoms and information about their hybridization and chemical environment.

For this compound, the ¹³C NMR spectrum would show the following characteristic signals:

Carbonyl Carbons: The two ester carbonyl carbons and the carboxylate carbon are the most deshielded and appear in the downfield region of the spectrum, typically between δ 170-180 ppm.

Aliphatic Chain Carbons: The carbons of the stearate chain resonate in the upfield region. The terminal methyl carbon appears around δ 14 ppm. The numerous methylene carbons of the chain produce a cluster of signals between δ 22-34 ppm. The methylene carbon α to the ester carbonyl is found around δ 34-35 ppm.

Lactyl Carbons: The methine carbons of the two lactyl units would appear in the region of δ 66-72 ppm, with the carbon attached to the ester oxygen being more downfield. The methyl carbons of the lactyl groups would resonate around δ 16-21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyls (Ester & Carboxylate) | 170-180 |

| Lactyl-ester CH | 68-72 |

| Lactyl-carboxylate CH | 66-70 |

| Stearate α-CH₂ | 34-35 |

| Stearate (CH₂)₁₄ | 22-34 |

| Lactyl CH₃ groups | 16-21 |

| Stearate CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu For this compound, COSY would show correlations between the methine and methyl protons within each lactyl unit, confirming their direct connection. It would also show correlations between adjacent methylene groups in the stearate chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comresearchgate.net This is a powerful tool for assigning carbon signals based on the already assigned proton signals. For example, the proton signal of the lactyl-ester methine at δ 5.0-5.2 ppm would show a cross-peak with the carbon signal at δ 68-72 ppm, confirming their direct bond.

By combining the information from ¹H NMR, ¹³C NMR, COSY, and HSQC, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound with high accuracy and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For this compound (C₂₁H₃₉NaO₄), the theoretical exact mass can be calculated and compared with the experimentally determined value from HRMS, providing a high degree of confidence in the compound's identity.

HPLC-ESI-MS for Impurity Profiling and Component Identification

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for separating and identifying components in a mixture. researchgate.netresearchgate.netnih.govunipi.it In the context of commercial SSL, which contains this compound, HPLC-ESI-MS is used to separate the desired compound from other related substances, such as free stearic acid, free lactic acid, and other stearoyl lactylates. nih.gov

The ESI source gently ionizes the molecules as they elute from the HPLC column, allowing them to be detected by the mass spectrometer. By monitoring the m/z values of the ions, it is possible to identify each component of the mixture. Furthermore, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and helps to confirm the identity of each component, including impurities. This technique is crucial for quality control and for understanding the composition of commercial SSL products. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) Mass Spectrometry is a soft ionization technique particularly suited for the analysis of non-volatile and thermally unstable compounds like this compound. wikipedia.orgrsc.org In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the analyte molecules to be sputtered into the gas phase and ionized with minimal fragmentation. wikipedia.org

For this compound (C₂₁H₃₉NaO₄, Molar Mass: 378.52 g/mol ), FAB-MS is primarily used to determine its molecular weight. chembk.comcarboncloud.com The technique typically produces pseudomolecular ions, such as the protonated molecule [M+H]⁺ or, more commonly for a sodium salt, the sodiated molecule [M+Na]⁺. The detection of these ions allows for the direct confirmation of the compound's molecular mass. FAB is effective for molecules with molecular weights up to a few thousand daltons and provides crucial information for verifying the identity of the primary component in commercial preparations. wikipedia.orgdeepdyve.com

| FAB-MS Analysis of this compound | |

| Technique Principle | Soft ionization via bombardment with high-energy neutral atoms (e.g., Ar, Xe) in a liquid matrix. wikipedia.org |

| Primary Application | Determination of the molecular weight of non-volatile, thermally labile compounds. carboncloud.com |

| Expected Ions | Pseudomolecular ions such as [M+H]⁺, [M-H]⁻, or [M+Na]⁺. wikipedia.org |

| Common Matrices | Glycerol, thioglycerol, 3-nitrobenzyl alcohol (3-NBA). wikipedia.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the intensity of this absorption against the wavenumber (cm⁻¹). vscht.cz

The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure. nih.gov Key features include:

Carboxylate (COO⁻) Stretching: As a sodium salt of a carboxylic acid, the compound exhibits strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group. These typically appear in the regions of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.

Ester Carbonyl (C=O) Stretching: A strong band representing the carbonyl group of the ester linkage is expected around 1750-1735 cm⁻¹. nih.gov

Alkyl (C-H) Stretching: The long stearate hydrocarbon chain produces intense sharp bands in the 2950-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of methylene (CH₂) and methyl (CH₃) groups. nih.gov

C-O Stretching: Bands associated with the C-O stretching of the ester and carboxylate groups are also present, typically in the 1300-1000 cm⁻¹ range. nih.gov

These characteristic peaks allow for the unambiguous identification of the key functional moieties within the molecule.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl Chain) | 2850 - 2950 |

| C=O Stretch (Ester) | 1735 - 1750 |

| COO⁻ Asymmetric Stretch (Carboxylate) | 1550 - 1610 |

| COO⁻ Symmetric Stretch (Carboxylate) | 1360 - 1440 |

| C-O Stretch (Ester and Carboxylate) | 1000 - 1300 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Commercial Sodium Stearoyl Lactylate (SSL), the common name for this compound, is often a complex mixture. researchgate.netnih.gov It can contain residual starting materials like stearic acid and lactic acid, as well as related products such as stearoyl-2-lactylate. researchgate.net Chromatographic techniques are essential for separating these components to assess the purity of the main compound and to quantify the composition of the mixture. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound and its related substances. nih.govresearchgate.net Various HPLC methods have been developed for this purpose. A common approach involves using a reverse-phase C18 column with a mobile phase consisting of solvents like methanol (B129727) and water. nih.gov

In one validated method, the analysis achieved a high degree of linearity (r² = 0.999), precision, and accuracy. nih.gov Because the target compound itself may not have a strong UV chromophore for sensitive detection, analysis often involves indirect methods, such as saponifying the ester and then derivatizing the resulting lactic acid for detection by a UV-Vis or diode-array detector (DAD). researchgate.netresearchgate.net Such methods are reliable for determining the content of stearoyl lactylates in various products. nih.govresearchgate.net

| Parameters for a Validated HPLC Method for Stearoyl Lactylates | |

| Column | C18 |

| Eluents | Water and Methanol |

| Linearity (r²) | 0.999 |

| Limit of Detection (LOD) | 0.26 µg/kg |

| Limit of Quantification (LOQ) | 0.78 µg/kg |

| Precision (%RSD) | 0.0 - 2.0% |

| Accuracy (Recovery) | 92.7 - 108.5% |

| Data sourced from a study on stearoyl lactylates. nih.gov |

Gas Chromatography (GC) is used for the analysis of volatile and thermally stable compounds. mdpi.com Since this compound is a salt and is not volatile, direct analysis by GC is not feasible. However, GC is a valuable tool for analyzing volatile components that may be present in a sample, such as unreacted fatty acids or other impurities. researchgate.net

To analyze the primary components (stearic acid and lactic acid), a derivatization step is required to convert them into more volatile forms, typically methyl esters (FAMEs). After saponification of the main compound and subsequent esterification, the resulting volatile derivatives can be separated and quantified using a GC system, often equipped with a Flame Ionization Detector (FID). nih.gov A validated GC method for stearoyl lactylates showed high recovery rates (93-102%) in various food matrices, demonstrating its utility for quality control. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen, which is usually determined by difference) in a compound. The experimental results are then compared to the theoretical values calculated from the compound's empirical formula to confirm its stoichiometric purity.

For this compound, with the chemical formula C₂₁H₃₉NaO₄, the theoretical elemental composition can be calculated based on its molar mass of 378.52 g/mol . chembk.com Verifying that the experimentally determined percentages align with these theoretical values provides strong evidence of the sample's identity and purity.

| Elemental Composition of this compound (C₂₁H₃₉NaO₄) | |

| Element | Theoretical Weight Percentage (%) |

| Carbon (C) | 66.63% |

| Hydrogen (H) | 10.39% |

| Sodium (Na) | 6.07% |

| Oxygen (O) | 16.91% |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity Analysis

X-ray Diffraction (XRD) is an analytical technique used to investigate the solid-state structure of materials. researchgate.net It provides information on whether a sample is crystalline (possessing a long-range, ordered atomic structure) or amorphous (lacking long-range order). youtube.com

When an X-ray beam interacts with a crystalline sample of this compound, it diffracts at specific angles (2θ), producing a pattern of sharp peaks. researchgate.net This pattern is unique to the compound's crystal lattice structure. In contrast, an amorphous sample would produce a broad, diffuse halo with no sharp peaks. youtube.com The degree of crystallinity, which can be quantified from the XRD pattern, significantly influences the physical properties of the powder, such as its solubility, stability, and flowability. wikipedia.orgyoutube.com Therefore, XRD is a critical tool for controlling the physical quality of the solid-state material during manufacturing and storage.

Scientific Data on "this compound" Remains Elusive

A thorough review of available scientific literature and data reveals a significant lack of specific information regarding the chemical compound "this compound." Consequently, a detailed article on its interfacial and colloidal chemistry, as per the requested outline, cannot be generated at this time.

Extensive searches for data on the micellization behavior, critical micelle concentration (CMC), thermodynamics of micelle formation, and the influence of various factors on its properties yielded no specific results for this compound. While general principles of surfactant science are well-established, the unique chemical structure of this compound, particularly the presence of the 1-carboxylatoethyl head group attached to the stearate backbone, would impart distinct physicochemical properties that cannot be accurately extrapolated from data on simpler surfactants like sodium stearate.

Similarly, information regarding the formation and structural characterization of self-assembled systems such as vesicles or emulsions involving this compound is not available in the public domain. Advanced analytical techniques like Small-Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS), and Cryo-Transmission Electron Microscopy (Cryo-TEM) are powerful tools for such characterizations, but no studies employing these methods on this specific compound have been found.

The absence of research data prevents the creation of an accurate and informative article that adheres to the provided, highly specific outline. Any attempt to do so would rely on speculation and generalization from other, chemically different surfactants, which would be scientifically unsound. Further research and publication of data specifically on this compound are required before a comprehensive scientific article on its properties can be written.

Interfacial and Colloidal Chemistry of Sodium 1 Carboxylatoethyl Stearate

Interfacial Tension and Adsorption Kinetics at Liquid-Liquid and Liquid-Solid Interfaces

Sodium 1-carboxylatoethyl stearate (B1226849), commonly known as Sodium Stearoyl Lactylate (SSL), is a highly effective anionic surfactant used extensively as an emulsifier in various systems. atamanchemicals.comwikipedia.org Its efficacy stems from its amphiphilic molecular structure, which features a hydrophilic head (the carboxylatoethyl sodium salt) and a lipophilic tail (the stearic acid chain). smolecule.com This structure enables SSL to position itself at the interface between two immiscible phases, such as oil and water, significantly reducing the interfacial tension (IFT). tiiips.comyoutube.com

The reduction of IFT is a primary mechanism by which SSL stabilizes emulsions. tiiips.com At a liquid-liquid interface, the cohesive forces within each liquid are stronger than the adhesive forces between the two different liquids, leading to a natural tendency to minimize the interfacial area. youtube.com Surfactant molecules like SSL adsorb at this interface, with their hydrophilic heads oriented towards the aqueous phase and their lipophilic tails towards the oil phase. This arrangement disrupts the strong cohesive forces of the bulk liquids at the interface, thereby lowering the energy required to create and maintain a larger interfacial area, which is fundamental to the formation of stable emulsions. researchgate.net The interfacial tension between two immiscible liquids decreases as the concentration of the surfactant increases, up to the critical micelle concentration (CMC), after which the IFT remains relatively constant. nih.gov

The process by which SSL molecules move from the bulk solution to an interface is governed by adsorption kinetics. This process can be influenced by several factors, including diffusion of the surfactant from the bulk to the subsurface layer and the subsequent transfer from the subsurface to the interface itself. nih.govnih.gov For surfactants like SSL, the adsorption at a freshly formed interface is typically a diffusion-controlled process, where the rate of IFT reduction is dependent on the bulk concentration of the surfactant. nih.gov At liquid-solid interfaces, SSL functions similarly, adsorbing onto the solid surface to modify its properties, such as wettability. The kinetics of this adsorption are crucial for applications like particle dispersion, where a rapid and stable adsorption layer is required. nih.gov

Table 1: Conceptual Data on Interfacial Tension Reduction by SSL

| SSL Concentration (wt%) | Interfacial Tension (mN/m) at Oil/Water Interface (Conceptual) | Observations |

| 0 (No SSL) | ~50 | High tension, phases separate quickly. |

| 0.01 | ~25 | Significant reduction in tension. |

| 0.05 (Typical CMC Value) | ~5-10 | Near-minimum tension achieved; stable emulsion forms. nih.gov |

| 0.10 | ~5-10 | Tension remains low; excess SSL forms micelles in the bulk phase. |

Surface Chemistry and Interactions with Inorganic Materials

The anionic and amphiphilic nature of Sodium Stearoyl Lactylate allows for significant interactions with the surfaces of various inorganic materials. These interactions are leveraged to modify the surface properties of these materials, enhancing their functionality in composite systems, particularly in surface engineering and colloidal stabilization.

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique layered structure. rsc.org Their general formula is [M2+1−xM3+x(OH)2]x+(An−)x/n·yH2O, where M2+ and M3+ are divalent and trivalent metal cations, respectively, and An− is an exchangeable interlayer anion. mdpi.com The positively charged brucite-like layers and the presence of exchangeable anions make LDHs highly hydrophilic and suitable for modification. rsc.orgnih.gov

One common modification strategy is the intercalation of organic anions into the interlayer space to alter the surface properties of the LDH from hydrophilic to hydrophobic or organophilic. nih.gov This is typically achieved through anion exchange or co-precipitation methods. While direct studies on the intercalation of SSL into LDHs are not prevalent in the reviewed literature, the principle has been demonstrated with similar anionic surfactants like sodium dodecylsulfate (SDS). nih.gov

Theoretically, the carboxylate anion of SSL could be intercalated between the positively charged LDH layers. This process would replace the original inorganic anions (like CO32− or Cl−), resulting in an organo-modified LDH. rsc.orgnih.gov Such a modification would increase the interlayer spacing and render the LDH surface more hydrophobic, making it compatible with organic polymers or non-polar solvents for applications in nanocomposites, coatings, and controlled-release systems.

Table 2: Predicted Properties of Unmodified vs. Potentially SSL-Modified LDH

| Property | Unmodified LDH (e.g., Mg-Al-CO₃) | Hypothetical SSL-Modified LDH |

| Surface Nature | Hydrophilic | Organophilic/Hydrophobic |

| Interlayer Anion | Inorganic (e.g., CO₃²⁻) youtube.com | Organic (Stearoyl Lactylate anion) |

| Interlayer Spacing | Smaller | Larger nih.gov |

| Dispersion | Disperses well in water. | Disperses in organic solvents or polymers. |

| Potential Application | Adsorbent for polar pollutants, catalyst support. rsc.org | Polymer nanocomposites, rheology modifier in organic media. |

SSL is highly effective in the dispersion and stabilization of nanoparticles in colloidal systems. It functions by adsorbing onto the surface of the nanoparticles, providing steric and/or electrostatic stabilization that prevents aggregation. nih.govnih.gov

A notable application is the functionalization of iron oxide nanoparticles to create stable oil-in-water Pickering emulsions. researchgate.net In this system, SSL is used to coat the nanoparticles. The adsorption of SSL molecules can be controlled to form either a monolayer or a bilayer, which modifies the hydrophobicity of the particles. These coated nanoparticles then irreversibly adsorb to the oil-water interface, forming a robust physical barrier around the oil droplets that prevents coalescence. researchgate.net This method has been used to generate pH-responsive emulsions that are stable even in saline environments, showing potential for advanced applications. researchgate.net

Another example is the creation of ultrastable aqueous foams through the synergistic interaction of SSL with inorganic nanoparticles like calcium carbonate (CaCO₃). researchgate.net While CaCO₃ particles alone are not effective foaming agents, their interaction with SSL leads to remarkable foam stability. SSL monomers adsorb onto the surface of the CaCO₃ particles, increasing their hydrophobicity and promoting their attachment to the air-water interface of bubbles. This creates a dense layer of surfactant-coated particles at the bubble surface, which significantly hinders both bubble coalescence and gas diffusion (disproportionation), resulting in foams with exceptional longevity. researchgate.net

Table 3: Research Findings on SSL in Nanoparticle Dispersion

| Nanoparticle System | Role of SSL | Key Finding | Reference |

| Iron Oxide Nanoparticles | Surface functionalizing agent | Creates stable, pH-responsive oil-in-water Pickering emulsions. | researchgate.net |

| Calcium Carbonate (CaCO₃) | Co-stabilizer in aqueous foams | Synergistic interaction leads to ultrastable foams with half-lives of up to a year. | researchgate.net |

Rheological Properties of SSL-Containing Colloidal Dispersions

In a colloidal dispersion, SSL can influence rheology in several ways. By adsorbing to particle surfaces, it can alter inter-particle forces. If the particles are aggregated, the surfactant can help to break up the aggregates, leading to a decrease in viscosity. Conversely, in some systems, the interactions facilitated by the surfactant can lead to the formation of a network structure, increasing viscosity or inducing gel-like behavior. sci-hub.se

Table 4: Illustrative Impact of SSL on Rheological Parameters of a Model Colloidal Dispersion

| Parameter | Dispersion without SSL (Conceptual) | Dispersion with SSL (Conceptual) | Rationale |

| Apparent Viscosity | High (if aggregated) or Moderate | Lower | SSL disperses particle aggregates, reducing flow resistance. sci-hub.se |

| Yield Stress | Present (if a flocculated network exists) | Reduced or Eliminated | Disruption of the particle network by surfactant adsorption. |

| Storage Modulus (G') | Varies | Can increase or decrease | Depends on whether SSL reinforces or disrupts the particle network. documentsdelivered.com |

| Stability to Sedimentation | Low to Moderate | High | Improved particle dispersion and stabilization prevents settling. |

Environmental Transformation and Degradation Pathways of Sodium 1 Carboxylatoethyl Stearate

Hydrolytic Degradation: Mechanisms and Kinetics in Aqueous Environments

Sodium 1-carboxylatoethyl stearate (B1226849) is an ester and is therefore susceptible to hydrolytic degradation in aqueous environments. The molecule consists of a stearic acid moiety linked to a lactic acid dimer or oligomer via ester bonds. The hydrolysis of these ester linkages is the primary mechanism of abiotic degradation in water.

Biodegradation Studies: Assessment of Aerobic and Anaerobic Degradation Pathways

Sodium 1-carboxylatoethyl stearate is generally considered to be biodegradable. wikipedia.org The ester linkages in the molecule are susceptible to enzymatic hydrolysis by microorganisms, leading to the formation of stearic acid and lactic acid, both of which are readily biodegradable.

Specific simulation test data for this compound in aquatic and terrestrial environments are not available in the scientific literature. Such tests would provide a more realistic assessment of its persistence in different environmental compartments. However, studies on the effects of SSL on gut microbiota have demonstrated that it can be metabolized by various bacterial species, suggesting its potential for biodegradation in other microbial communities. nih.gov

The primary degradation products of this compound are expected to be stearic acid and lactic acid.

Stearic Acid: A common saturated fatty acid that is naturally present in many fats and oils. It is readily biodegradable in most environments. However, its production from certain sources like palm oil can be associated with environmental concerns such as deforestation. stearic-acid.net

Lactic Acid: A naturally occurring organic acid that is a key intermediate in metabolism. It is readily biodegradable and does not pose a significant environmental persistence concern. researchgate.netrsc.org

The persistence of these degradation products in the environment is generally low due to their susceptibility to microbial metabolism.

Bioaccumulation Potential: Mechanistic Insights into Uptake and Elimination

The bioaccumulation potential of this compound is considered to be low. As a surfactant, its partitioning behavior is complex and not well-described by the octanol-water partition coefficient (log P) alone. eosca.eu

The uptake and elimination of surfactants in aquatic organisms are influenced by several factors, including the length of the hydrophobic alkyl chain and the nature of the hydrophilic head group. For anionic surfactants like this compound, the charged nature of the molecule can influence its ability to cross biological membranes. rsc.orgwur.nl

The general mechanism of uptake for surfactants in fish is believed to occur primarily through the gills. Once absorbed, these compounds can be subject to biotransformation (metabolism), which can significantly reduce their potential to bioaccumulate. The ester linkages in this compound are likely to be hydrolyzed by esterases present in organisms, leading to the formation of stearic acid and lactic acid, which can then be further metabolized and eliminated. eosca.eu

The following table summarizes the key aspects of the environmental fate of this compound based on available information.

| Environmental Process | Likely Pathway/Potential | Primary Degradation Products | Data Availability |

| Hydrolytic Degradation | Susceptible to hydrolysis of ester bonds. | Stearic Acid, Lactic Acid | Mechanistic insights from related compounds; specific kinetic data lacking. |

| Photochemical Transformation | Direct photolysis unlikely. Indirect photolysis possible but not quantified. | Not determined | No specific data available. |

| Aerobic Biodegradation | Considered biodegradable. | Stearic Acid, Lactic Acid | General statements available; specific screening test data lacking. |

| Anaerobic Biodegradation | Expected to be biodegradable. | Stearic Acid, Lactic Acid | No specific data available. |

| Bioaccumulation | Low potential. | - | General principles for surfactants suggest low potential; specific data for this compound are not available. |

Environmental Fate Modeling and Persistence Assessment

The environmental fate and persistence of this compound, commercially known as sodium stearoyl lactylate (SSL), are primarily evaluated based on its biodegradability and the nature of its transformation products. As a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB), specific environmental fate modeling for the exact mixture can be complex. europa.eu However, a robust assessment can be made by considering its principal degradation pathway and the environmental behavior of its constituent parts.

Authoritative bodies generally recognize SSL as biodegradable. wikipedia.org It is not suspected to be persistent or bioaccumulative in the environment. The primary mechanism for its environmental transformation is hydrolysis, which breaks the ester bonds to yield stearic acid and lactic acid. europa.eu Since these hydrolysis products are common, naturally occurring substances, their environmental fates are well-documented, suggesting that the parent compound, this compound, is not environmentally persistent. europa.eu

Environmental Degradation Products

The persistence assessment of this compound relies on its breakdown into the following components.

| Degradation Product | Chemical Formula | Environmental Profile |

| Stearic Acid | C₁₈H₃₆O₂ | A common, long-chain saturated fatty acid found in many animal and vegetable fats. It is considered to be readily biodegradable. |

| Lactic Acid | C₃H₆O₃ | A naturally occurring organic acid that is a constituent of foods and part of endogenous metabolism in many organisms. europa.eu It is readily biodegradable. |

Persistence and Biodegradation Assessment

A formal persistence and bioaccumulation assessment for this compound is informed by the properties of its degradation products. The compound itself is expected to have a short half-life in aqueous environments due to hydrolysis.

The following table summarizes the assessment of persistence based on available data and the nature of the compound's breakdown products.

| Parameter | Assessment | Rationale |

| Persistence | Not Persistent | The molecule readily hydrolyzes into stearic acid and lactic acid, both of which are readily biodegradable substances. europa.eu |

| Bioaccumulation | Low Potential | The rapid breakdown of the molecule into smaller, metabolizable components prevents it from accumulating in organisms. Log Kow models for the parent substance are difficult to apply, but the degradation products do not have high bioaccumulation potential. |

| Environmental Fate in Water | Rapid Degradation | Expected to be removed from the water column through rapid hydrolysis followed by biodegradation of the resulting fatty acid and lactic acid. |

| Environmental Fate in Soil | Rapid Degradation | Biodegradation is expected to be the primary removal process, carried out by common soil microorganisms. |

Advanced Research Applications of Sodium 1 Carboxylatoethyl Stearate in Materials Science and Engineering

Role in the Formulation and Stabilization of Complex Emulsions (beyond conventional uses)

Sodium 1-carboxylatoethyl stearate's efficacy as an emulsifier is well-established, but research is uncovering its potential in stabilizing more complex multiphase systems. Its ability to form both oil-in-water (O/W) and water-in-oil (W/O) emulsions, attributed to a hydrophilic-lipophilic balance (HLB) value of approximately 8.3-12, allows for significant versatility. wikipedia.orgmade-in-china.com

Advanced research has demonstrated that SSL can effectively stabilize W/O emulsion coalescence. It is also being investigated as a stabilizer for Pickering emulsions, where solid particles adsorb to the interface of two immiscible liquids. Furthermore, studies have shown that SSL can be combined with other emulsifiers, such as polysorbate 80 (Tween80), to create mixed-micelle delivery systems. These systems can enhance the adsorption of the emulsifiers at the air/water interface, leading to more robust and stable emulsions.

While direct research into SSL for applications like enhanced oil recovery (EOR) is limited, studies on the closely related sodium stearate (B1226849) provide valuable insights. Research on sodium stearate emulsion systems for EOR has shown that emulsion phase behavior and stability can be precisely controlled by tuning parameters like pH and salinity. nih.gov For instance, adjusting the pH of a sodium stearate emulsion can dramatically alter its stability, with certain pH values yielding highly stable phases tolerant to high salinity, a crucial property for chemical EOR processes. nih.gov This suggests potential pathways for employing the tunable amphiphilic nature of SSL in similar demanding industrial applications.

Investigation as a Processing Aid or Modifying Agent in Polymer Synthesis

In materials science, processing aids are critical additives that improve the handling and manufacturing of polymers. While the primary documented use of this compound is as a processing aid in biopolymer systems, specifically in food production, its functional properties suggest potential for broader applications in synthetic polymer processing. ecfr.gov

The most well-understood application is its role as a "dough strengthener" in baking. cnadditives.com Here, SSL interacts with gluten proteins to form robust gluten-protein complexes. This interaction enhances the elasticity and stability of the gluten network, improving the gas-holding capacity of the dough, which is essentially a complex biopolymer matrix. cnadditives.com It also complexes with starch, delaying crystallization and the staling process. cnadditives.com This ability to modify the rheology and mechanical properties of a polymer system is a key characteristic of a processing aid.

In the realm of synthetic polymers, closely related metallic stearates (e.g., calcium, zinc, and sodium stearate) are widely used as processing aids, lubricants, and acid scavengers for polymers like polypropylene (B1209903), polystyrene, and polyamides. google.com For example, sodium stearate is used as an additive in high-impact polystyrene and polypropylene masterbatches and acts as a dispersant in latex paints. Its function is to reduce friction and improve the flow of the polymer melt. google.com Given that SSL is approved by the FDA as a processing aid in certain food applications like dehydrated potatoes, its function as a surface-active agent that modifies viscosity and interfacial properties could translate to the processing of synthetic polymers, potentially improving melt flow, reducing extruder die build-up, and enhancing surface finish. nih.govecfr.gov

Interfacial Design in Advanced Composite Materials and Nanocomposites

The performance of composite materials is critically dependent on the quality of the interface between the matrix and the filler or reinforcement. This compound's amphiphilic nature makes it an excellent candidate for an interfacial modifier, capable of improving compatibility and adhesion between dissimilar phases.

A notable application is in the formation of functional microcapsules, a type of nanocomposite. In one documented use, SSL was a key component of a composite emulsifier system used to create sunscreen synergistic microcapsule powders. The emulsifier blend, containing sucrose (B13894) polystearate, polyglycerol-10 pentastearate, and a small but critical amount of this compound, enabled the successful encapsulation of active ingredients within a polymer wall material. This demonstrates its role in creating stable interfaces in complex, multi-component nanoscale systems.

The principle of using stearates for interfacial design extends to inorganic composites. Research on alkali-activated cementitious materials, which are clinker-free binders, has shown that adding sodium stearate can significantly improve durability by modifying the material's internal microstructure. ecfr.gov The sodium stearate performs two key functions at the interface: it helps optimize the pore structure by reducing microstructural defects, and it introduces a hydrophobic film on the pore surfaces. ecfr.gov This dual action effectively limits the transport of water and aggressive ions into the composite, enhancing its longevity. These findings highlight the potential of SSL to act as an interfacial design agent in advanced building materials and other composites where controlling porosity and hydrophobicity is crucial.

| Composite Type | Role of Stearate Compound | Observed Effect | Reference |

|---|---|---|---|

| Sunscreen Microcapsules (Nanocomposite) | Component of a composite emulsifier (this compound) | Enabled stable encapsulation of active ingredients within a polymer wall. | made-in-china.com |

| Cementitious Materials (Inorganic Composite) | Interfacial modifying agent (Sodium Stearate) | Optimized pore structure and introduced a hydrophobic film on pore surfaces, reducing water sorptivity. | ecfr.gov |

| Dough (Biopolymer Composite) | Interfacial modifier (this compound) | Formed gluten-protein complexes, strengthening the gluten network and improving gas retention. | cnadditives.com |

Development of Novel Surfactant-Based Materials with Tunable Properties

The development of "smart" or tunable materials that respond to external stimuli is a major goal in materials science. Surfactants like this compound are foundational to this research due to the responsive nature of the self-assembled structures they form.

The properties of SSL-based systems can be tuned by altering the formulation. For example, its ability to form either O/W or W/O emulsions can be controlled by the oil-to-water ratio and the presence of other surface-active agents. wikipedia.org Research into the closely related sodium stearate has shown that its aqueous solutions can be tuned to form rigid or semi-rigid gels. researchgate.net When dissolved in hot mineral oil or wax, sodium stearate forms a gel upon cooling, demonstrating a thermally tunable rheological property. researchgate.net This gel-forming capability is critical in applications ranging from personal care products to industrial greases.

Furthermore, the core chemical structure of stearates can be modified to create entirely new polymers with tailored properties. In one study, stearic acid was chemically grafted onto sodium alginate, a natural polymer. The resulting polymer, sodium alginate grafted stearic acid, exhibited significantly different physicochemical properties from the parent polymer, particularly in its ability to control the release of a model drug. This demonstrates a powerful strategy for developing novel materials where the hydrophobic stearate component can be used to tune the release kinetics, solubility, or other functional properties of a polymer backbone. This approach opens possibilities for creating new SSL-derived polymers for applications in drug delivery, coatings, and functional textiles.

| System | Tunable Property | Tuning Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Sodium Stearate / Water / Oil | Emulsion Phase Stability | Adjusting pH and salinity | Enhanced Oil Recovery | nih.gov |

| Sodium Stearate / Mineral Oil | Rheology (Liquid to Gel) | Temperature change (cooling) | Gelling agent for lubricants/cosmetics | researchgate.net |

| Sodium Alginate-grafted-Stearic Acid | Drug Release Rate | Covalent modification of polymer backbone | Sustained-release drug delivery |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sodium 1-carboxylatoethyl stearate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification and neutralization steps. For example, sodium stearate can be precipitated from stearic acid and sodium hydroxide in aqueous media, followed by reaction with carboxylatoethyl derivatives under controlled pH and temperature . Purification may involve recrystallization or column chromatography, with structural confirmation via FTIR (to identify carboxylate and ester groups) and NMR (to verify alkyl chain integrity and substitution patterns) .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity and detect residual solvents or byproducts .

- Spectroscopy : FTIR (for functional group analysis) and H/C NMR (to confirm molecular structure and substitution) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability, with discrepancies resolved by comparing results under standardized conditions (e.g., heating rate 10°C/min, nitrogen atmosphere) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data reported for this compound across different studies?

- Methodological Answer : Contradictions in thermal data (e.g., boiling points ranging from 147.1°C to 463.6°C) often arise from variations in experimental conditions or sample purity . To address this:

- Standardize testing protocols (e.g., ASTM methods for DSC).

- Compare results with high-purity reference samples (≥99%, verified via HPLC).

- Investigate potential decomposition pathways using thermogravimetric analysis (TGA) coupled with mass spectrometry .

Q. What strategies are effective in modifying the surfactant properties of this compound for specific colloidal systems?

- Methodological Answer : Functionalization approaches include:

- Co-surfactant Blending : Combining with nonionic surfactants (e.g., polyethylene glycol) to enhance micelle stability, as demonstrated in photogalvanic cell studies where sodium stearate improved conversion efficiency by 1.8% .

- Structural Derivatization : Introducing polar groups (e.g., hydroxyl or amine) to the alkyl chain to alter critical micelle concentration (CMC). Experimental design should include dynamic light scattering (DLS) to monitor micelle size and zeta potential measurements for stability assessment .

Q. How does the choice of counterion in carboxylatoethyl stearate derivatives influence crystallization behavior in pharmaceutical formulations?

- Methodological Answer : Counterions (e.g., Na, K, Ca) affect lattice energy and polymorphism. For example, sodium stearate in carbamazepine formulations preferentially stabilizes Form III crystals via hydrogen bonding, as shown in supercritical CO processing . Key variables to test:

- Solvent polarity (e.g., ethanol vs. acetone).

- Additive ratios (e.g., 1–5 wt% sodium stearate).

- Crystallization kinetics monitored via X-ray diffraction (XRD) and scanning electron microscopy (SEM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.